

Biological Activity of N-Substituted Azepane Scaffolds: A Technical Guide

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Compound of Interest

Compound Name: *N*-benzylazepan-4-amine

CAS No.: 1565450-95-4

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Executive Summary

The azepane (hexamethyleneimine) scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its seven-membered saturated nitrogen heterocycle.[1] Unlike its five- (pyrrolidine) and six-membered (piperidine) counterparts, the azepane ring possesses unique conformational flexibility, allowing it to adopt twist-chair and twist-boat conformations that can maximize binding affinity in sterically demanding active sites.

This guide analyzes the biological activity of N-substituted azepane scaffolds, focusing on their critical roles in glycosidase inhibition (metabolic disorders), monoamine transporter modulation (neuroscience), and kinase inhibition (oncology). It moves beyond simple listing of activities to explore the structure-activity relationships (SAR) driven by N-substitution.

Structural Characteristics & Pharmacophore Analysis[1][2][3][4][5][6][7]

The "Azepane Twist"

The thermodynamic penalty of forming a seven-membered ring is offset by its ability to mimic transition states that are inaccessible to rigid rings.

- **Conformational Flexibility:** The azepane ring exists in a dynamic equilibrium between twist-chair and twist-boat forms. This plasticity allows the scaffold to "mold" itself into the active site, particularly useful for inhibiting enzymes like glycosidases where the transition state involves significant ring distortion.
- **N-Substitution Role:** The nitrogen atom serves as the primary vector for diversification. Substituents at this position (N-alkyl, N-acyl, N-aryl) not only modulate lipophilicity (LogP) but often lock the ring into a specific conformation, reducing the entropic cost of binding.

Biological Activities by Therapeutic Area[1][5][8][9][10][11]

Metabolic & Genetic Disorders: Glycosidase Inhibition

Polyhydroxylated azepanes (seven-membered iminosugars) are potent inhibitors of glycosidases, enzymes responsible for the hydrolysis of glycosidic bonds. They function as transition-state analogues, mimicking the oxocarbenium ion charge and shape.

- **Mechanism:** The protonated ring nitrogen at physiological pH mimics the positive charge of the oxocarbenium ion intermediate.
- **SAR Insight (The "Aglycone" Effect):** N-alkylation significantly enhances potency. Long alkyl chains (e.g., C8-C12) target the hydrophobic "aglycone" binding pockets adjacent to the catalytic site.
 - **Example:** (2R,3R,4R,5S,6S)-2-hydroxymethyl-3,4,5,6-tetrahydroxy-azepane.
 - **Activity:** Selective inhibition of
 - galactosidase and
 - glucosidase.
 - **Data:** N-nonyl substitution can improve

values from micromolar to nanomolar ranges for glucocerebrosidase (GCase), relevant for Gaucher disease.

Neuroscience: Monoamine Transporters & Sigma Receptors

Recent screenings of "generated chemical space" (GDB) databases have identified N-substituted azepanes as potent scaffolds for neuropsychiatric targets.[2][3][4]

- Target: Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).[2][3][4][5]
- Key Compound:(R,R)-1a (an N-benzylated cis-fused bicyclic azepane).[6][5]
- Activity Profile:
 - NET Inhibition:
nM.[2][4][5][7]
 - DAT Inhibition:
nM.[2][4][5][7]
 - Sigma-1 Receptor (ngcontent-ng-c2977031039="" _ngghost-ng-c1310870263="" class="inline ng-star-inserted">
R):
nM.[2][4][5]
- SAR Insight: The cis-fusion of the azepane ring imposes a specific 3D vector for the N-benzyl group, which is critical for occupying the hydrophobic S1 pocket of the transporter. Trans-fused analogues show significantly reduced potency.

Oncology: Kinase Inhibition (Balanol Analogues)

The natural product (-)-Balanol, isolated from *Verticillium balanoides*, contains a central 3-amino-hexahydroazepine (azepane) core.

- Target: Protein Kinase C (PKC) and Protein Kinase A (PKA).
- Mechanism: The azepane ring acts as a spacer that orients the benzoyl "adenine mimic" and the ester "ribose mimic" into the ATP-binding cleft.
- SAR Insight: The basic nitrogen of the azepane interacts with conserved aspartate residues (e.g., Asp-184 in PKA). N-substitution with bulky acyl groups can improve selectivity between PKA and PKC isoforms by exploiting subtle differences in the hinge region.

Quantitative Data Summary

Compound Class	Therapeutic Target	Key N-Substituent	Activity Metric (/)	Mechanism
Polyhydroxylated Azepane	-Galactosidase	H / N-Alkyl	M (Unsubstituted)	Transition State Mimic
N-Nonyl-Azepane	Glucocerebrosidase	N-Nonyl ()	nM	Hydrophobic Pocket Interaction
Bicyclic Azepane (R,R)-1a	NET / DAT	N-Benzyl	nM	Reuptake Inhibition
Balanol Analogue	PKA / PKC	N-Benzoyl	nM	ATP Competitive Inhibition

Experimental Protocol: Synthesis & Assay

Protocol A: Synthesis of Polyhydroxylated Azepane via Ring-Closing Metathesis (RCM)

Rationale: RCM is the most robust method to form the 7-membered ring while preserving stereochemistry derived from the chiral pool (e.g., D-arabinose).

Step-by-Step Methodology:

- Precursor Preparation: Start with a protected amino-hexenitol derived from D-arabinose. Ensure the amine is protected with a Cbz or Boc group and contains an N-allyl substituent.
- RCM Reaction:
 - Dissolve the diene precursor (0.1 M) in anhydrous Dichloromethane (DCM).
 - Add Grubbs' 2nd Generation Catalyst (5 mol%).
 - Reflux at 40°C for 12–24 hours under Argon atmosphere. Note: High dilution prevents intermolecular polymerization.
 - Monitor by TLC for the disappearance of the diene.
- Purification: Evaporate solvent and purify the cyclic alkene via silica gel flash chromatography.
- Dihydroxylation (Optional for Polyols): Treat the cyclic alkene with
/ NMO to install the final hydroxyl groups.
- Deprotection:
 - For N-Cbz: Hydrogenation (
 , Pd/C) in MeOH.
 - For N-Boc: TFA/DCM (1:1) at 0°C.

Protocol B: Glycosidase Inhibition Assay

Rationale: A standard colorimetric assay to validate the biological activity of the synthesized azepane.

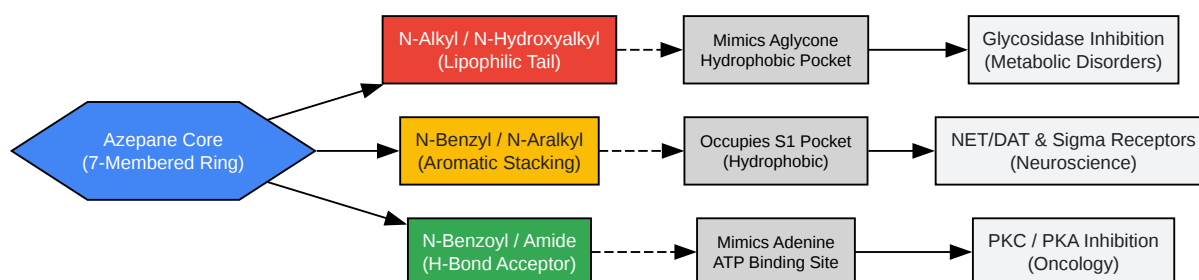
- Reagents: Phosphate buffer (pH 6.8), p-Nitrophenyl-
-D-galactopyranoside (substrate),
-Galactosidase (enzyme from Green Coffee Beans).

- Setup: In a 96-well plate, add 80 L of phosphate buffer.
- Inhibitor Addition: Add 10 L of the N-substituted azepane solution (serial dilutions).
- Enzyme Addition: Add 10 L of enzyme solution (0.5 U/mL). Incubate at 37°C for 10 minutes.
- Substrate Initiation: Add 20 L of substrate (2 mM).
- Measurement: Monitor absorbance at 405 nm (release of p-nitrophenol) every minute for 20 minutes.
- Calculation: Determine using non-linear regression (Log[Inhibitor] vs. Normalized Response).

Visualization of Signaling & SAR Logic

Diagram 1: Structure-Activity Relationship (SAR) Logic Flow

This diagram illustrates how specific N-substitutions on the azepane core dictate the biological target and mechanism of action.



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Caption: SAR decision tree demonstrating how N-substitution directs the azepane scaffold toward distinct therapeutic targets (Glycosidases, Transporters, or Kinases).

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